4-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Pyridazinones have demonstrated antimicrobial activity against various pathogens. Researchers have reported their effectiveness against bacteria, fungi, and other microorganisms .
- Pyridazinones exhibit analgesic and anti-inflammatory properties. These compounds have been studied for their potential to alleviate pain and reduce inflammation .
- Initially explored for cardiovascular drug development, pyridazinones have been associated with vasodilating activity. Researchers have investigated their effects on blood vessels and blood pressure regulation .
- Certain pyridazinones have been evaluated for their anticancer properties. Researchers have studied their effects on cancer cell growth and survival .
- Pyridazinones have been investigated as potential antihypertensive agents. Their effects on blood pressure regulation have been studied .
- Pyridazinones have been explored for their activity in neurological disorders and bronchodilation (for asthma). Researchers have investigated their effects on the nervous system and airway function .
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Cardiovascular Applications
Anticancer Potential
Antihypertensive Activity
Neurological Disorders and Bronchodilation
Mechanism of Action
- Role : FXa plays a crucial role in the coagulation cascade by converting prothrombin to thrombin. By inhibiting FXa, apixaban prevents thrombin formation, ultimately reducing blood clot formation .
- Resulting Changes : Inhibition of FXa prevents the conversion of prothrombin to thrombin, which is essential for fibrin clot formation. As a result, apixaban reduces the risk of thromboembolic events .
- Downstream Effects : Reduced thrombin formation leads to decreased fibrin clot formation, preventing thrombotic events .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-27-18-6-4-16(5-7-18)19-8-9-20(23-22-19)25-10-2-3-17(15-25)21(26)24-11-13-28-14-12-24/h4-9,17H,2-3,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLFLNRRHFSJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)(morpholino)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.